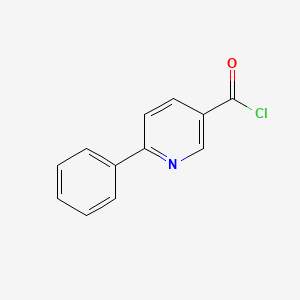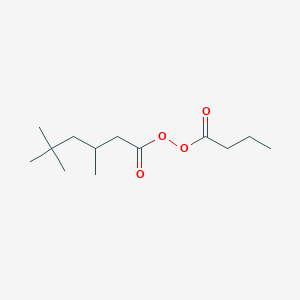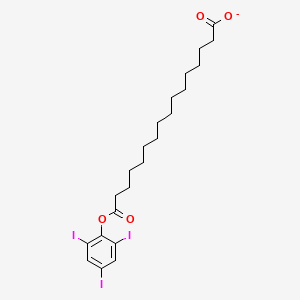
16-Oxo-16-(2,4,6-triiodophenoxy)hexadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-Oxo-16-(2,4,6-triiodophenoxy)hexadecanoate: is a chemical compound characterized by the presence of a long hexadecanoate chain with a 16-oxo group and a 2,4,6-triiodophenoxy substituent. This compound is notable for its unique structure, which combines a fatty acid derivative with an iodinated aromatic ring, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16-Oxo-16-(2,4,6-triiodophenoxy)hexadecanoate typically involves the esterification of 16-oxohexadecanoic acid with 2,4,6-triiodophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation. The reaction conditions often include an inert atmosphere, such as nitrogen, and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 16-oxo group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the 16-oxo group, converting it to a hydroxyl group and forming 16-hydroxy-16-(2,4,6-triiodophenoxy)hexadecanoate.
Substitution: The aromatic ring with iodine atoms can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under mild conditions.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: 16-Oxo-16-(2,4,6-triiodophenoxy)hexadecanoate is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: In biological research, this compound can be used as a probe to study lipid metabolism and the role of iodinated compounds in biological systems.
Medicine: The iodinated aromatic ring makes this compound a potential candidate for radiolabeling and imaging studies, particularly in the field of nuclear medicine.
Industry: In industrial applications, this compound can be used in the formulation of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 16-Oxo-16-(2,4,6-triiodophenoxy)hexadecanoate involves its interaction with specific molecular targets, such as enzymes involved in lipid metabolism. The iodinated aromatic ring can also interact with proteins and nucleic acids, potentially affecting their function and stability. The compound’s effects are mediated through pathways related to oxidative stress, cellular signaling, and metabolic regulation.
Comparison with Similar Compounds
16-Oxohexadecanoic acid: Lacks the iodinated aromatic ring but shares the 16-oxohexadecanoate structure.
2,4,6-Triiodophenol: Contains the iodinated aromatic ring but lacks the hexadecanoate chain.
16-Hydroxy-16-(2,4,6-triiodophenoxy)hexadecanoate: A reduced form of the compound with a hydroxyl group instead of the 16-oxo group.
Uniqueness: 16-Oxo-16-(2,4,6-triiodophenoxy)hexadecanoate is unique due to its combination of a long-chain fatty acid derivative with an iodinated aromatic ring, providing distinct chemical and biological properties that are not present in its individual components or similar compounds.
Properties
CAS No. |
500711-80-8 |
|---|---|
Molecular Formula |
C22H30I3O4- |
Molecular Weight |
739.2 g/mol |
IUPAC Name |
16-oxo-16-(2,4,6-triiodophenoxy)hexadecanoate |
InChI |
InChI=1S/C22H31I3O4/c23-17-15-18(24)22(19(25)16-17)29-21(28)14-12-10-8-6-4-2-1-3-5-7-9-11-13-20(26)27/h15-16H,1-14H2,(H,26,27)/p-1 |
InChI Key |
HKPCPKRZKKIKGZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC(=O)CCCCCCCCCCCCCCC(=O)[O-])I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-Azabicyclo[2.2.2]octan-3-ylidene)propan-2-one](/img/structure/B12571217.png)
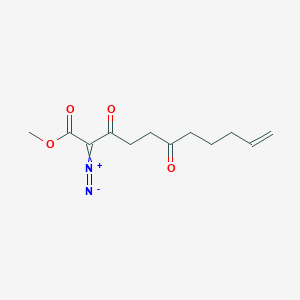
![2(3H)-Furanone, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]dihydro-](/img/structure/B12571228.png)
![3-{2,2-Bis(bromomethyl)-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B12571232.png)
![4-{(E)-[4-(octadecylamino)phenyl]diazenyl}benzoic acid](/img/structure/B12571249.png)
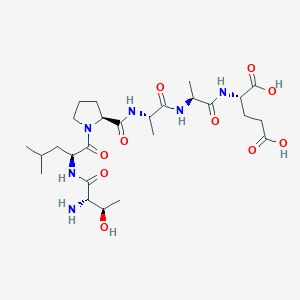
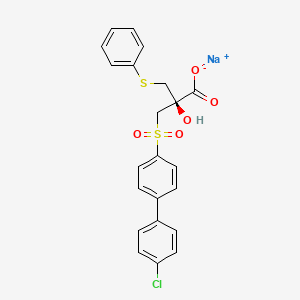

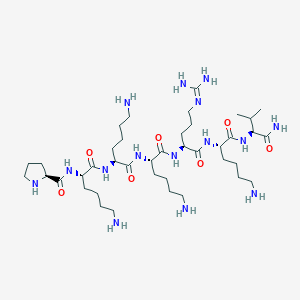
![1-Octadecyl-3-{[3-(phenylsulfanyl)phenyl]sulfanyl}benzene](/img/structure/B12571288.png)
![Silane, trimethyl[[1-[(phenylmethyl)thio]ethenyl]oxy]-](/img/structure/B12571292.png)
